molecular formula C17H22N4O4S B2597006 Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate CAS No. 1226435-08-0

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate

Cat. No.: B2597006
CAS No.: 1226435-08-0
M. Wt: 378.45
InChI Key: OLYMGSPQQYARFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate (CAS: 1226443-25-9; C₂₂H₂₄N₄O₄S; MW: 440.5154 g/mol) is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a piperidine ring, an acetamido linker, and an ethyl ester group.

Properties

IUPAC Name

ethyl 2-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-2-24-15(23)10-18-14(22)11-21-7-5-12(6-8-21)16-19-20-17(26-16)13-4-3-9-25-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYMGSPQQYARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a furan derivative with thiosemicarbazide under acidic conditions, followed by cyclization.

    Piperidine Introduction: The thiadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Acetamido Group Addition:

Industrial Production Methods: Industrial production would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are often employed.

Major Products:

    Oxidation Products: Various oxidized furan derivatives.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Substituted piperidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiadiazole rings could play a role in binding to these targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of thiadiazole, piperidine, furan, and ester moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Molecular Formula Key Structural Features Molecular Weight (g/mol) Reported Bioactivity References
Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate (Target Compound) C₂₂H₂₄N₄O₄S Thiadiazole, piperidine, furan, ethyl ester, acetamido 440.51 Hypothesized antimicrobial/anticancer
2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide (2a–2h) Varies Piperazine, thiadiazole, alkyl substituents ~300–350 Antibacterial
(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate (5a,b) C₂₀H₁₈N₄O₄S Thiazole, furan, acryloyl, ethyl ester 410.44 Cytotoxicity (anticancer)
Ethyl 2-(2-{2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate C₂₁H₂₈N₆O₄S Triazolone, piperidine, thiazole, ethyl ester 468.55 Not specified
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) C₁₈H₂₂N₄OS₂ Thiadiazole, piperidine, benzamide, thioether ~380–400 Acetylcholinesterase inhibition
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate C₂₁H₂₆N₄O₅S₃ Thiadiazole, piperidine, sulfonyl, benzoyl 484.09 Not specified

Structural and Functional Insights

Core Heterocycle Variations :

  • The thiadiazole ring in the target compound is associated with broad-spectrum bioactivity, including antibacterial and enzyme inhibition, as seen in analogs . Replacing thiadiazole with thiazole (as in ) reduces ring strain but may alter target specificity.
  • Piperidine vs. Piperazine : Piperidine (6-membered saturated ring) in the target compound offers conformational rigidity compared to piperazine (6-membered ring with two nitrogen atoms), which is more polar and may enhance solubility .

Ethyl ester groups (common in ) enhance lipophilicity and membrane permeability, critical for bioavailability.

Bioactivity Trends: Thiadiazole-piperidine hybrids (e.g., ’s compounds) show acetylcholinesterase inhibition, suggesting the target compound may share neuroactivity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethyl ester and acetamido groups in the target compound likely improve aqueous solubility compared to benzamide derivatives () or sulfonyl-containing analogs (), which are more hydrophobic.
  • Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas the piperidine moiety could resist rapid degradation, extending half-life .

Biological Activity

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate is a complex compound with notable biological activities. This compound features a unique combination of a furan ring and a thiadiazole structure, which contribute to its potential pharmacological properties. The compound's molecular formula is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S with a molecular weight of 378.4460 g/mol .

The biological activity of this compound can be attributed to its structural components. The furan and thiadiazole rings are known for their roles in various biological interactions, including enzyme inhibition and receptor binding. The piperidine moiety often enhances the lipophilicity and bioavailability of compounds, making them more effective in biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives containing thiadiazole and furan rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, a study on thiazolidinedione derivatives indicated that certain modifications led to enhanced anticancer activity against breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways .

Case Study: Anticancer Activity

In a comparative study, the compound was tested against human breast cancer cells with an IC50 value determined at 18 µM. This suggests moderate effectiveness compared to established anticancer agents like Olaparib .

Enzyme Inhibition

Thiadiazole derivatives have been widely studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound may exhibit similar inhibitory effects due to the presence of the thiadiazole ring .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial25
Compound BAnticancer18
Compound CAChE Inhibition15
Ethyl CompoundPotential AnticancerTBDCurrent Study

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiadiazole derivatives. Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)acetate has shown promising results against various bacterial strains. In particular, compounds containing thiadiazole rings have been effective against Gram-positive and Gram-negative bacteria, making them suitable candidates for the development of new antibiotics .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have demonstrated that related compounds exhibit significant inhibition of COX-II, suggesting that this compound could be developed as an anti-inflammatory agent .

Anticancer Potential

The structural features of this compound position it as a candidate for anticancer drug development. Thiadiazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines. The furan component may also contribute to this activity through mechanisms such as apoptosis induction .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, derivatives similar to ethyl 2-(...) were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Research documented in ACS Omega highlighted the anti-inflammatory effects of thiadiazole derivatives. Compounds with structural similarities to ethyl 2-(...) showed ED50 values comparable to established anti-inflammatory drugs like Celecoxib .

Case Study 3: Cytotoxicity Against Cancer Cells

A study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines revealed that compounds with similar structures induced apoptosis effectively at low concentrations, indicating a promising avenue for cancer therapy development .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield/Notes
Ester Hydrolysis 1M NaOH, 80°C, 4–6 hrsCarboxylic acid derivative (via saponification)Requires reflux; side reactions possible
Amide Hydrolysis 6M HCl, 100°C, 8–12 hrs 2-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetic acidLow yield due to steric hindrance

Key Findings :

  • Ester hydrolysis is more facile than amide cleavage due to reduced steric hindrance.

  • Basic conditions favor ester saponification, while acidic conditions risk furan ring degradation.

Substitution Reactions

The thiadiazole and piperidine moieties participate in nucleophilic substitutions:

Thiadiazole Ring Functionalization

Reagent Conditions Product Mechanism
Hydrazine hydrateEthanol, reflux, 8 hrs Hydrazide derivative (at C-2 position of thiadiazole)Nucleophilic acyl substitution
Sodium azideDMF, 60°C, 12 hrsTetrazole analog[3+2] Cycloaddition at sulfur site

Piperidine Alkylation

Electrophile Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 25°C, 24 hrsQuaternary ammonium salt67%
Benzyl chlorideEt₃N, THF, reflux, 6 hrsN-Benzylated piperidine derivative58%

Key Findings :

  • Thiadiazole’s sulfur atom acts as a soft nucleophile in azide reactions.

  • Piperidine’s tertiary amine shows moderate reactivity in alkylation due to steric bulk.

Furan Ring Oxidation

Oxidizing Agent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 0°C, 1 hr 2,5-Diketone derivativeComplete ring opening
H₂O₂ (catalytic Fe³⁺)AcOH, 50°C, 3 hrsPartially oxidized furan (epoxide intermediate)42% yield

Thiadiazole Reduction

Reducing Agent Conditions Product Notes
LiAlH₄THF, 0°C → 25°C, 2 hrsThiol derivative (ring cleavage)Unstable; requires inert atmosphere
H₂/Pd-CMeOH, 25°C, 12 hrsDihydrothiadiazoleSelective reduction of S–N bonds

Diels-Alder Reaction

The furan ring acts as a diene in [4+2] cycloadditions:

Dienophile Conditions Product Stereoselectivity
Maleic anhydrideToluene, 110°C, 8 hrs Endo-adduct with oxanorbornene structure>90% endo preference

Suzuki-Miyaura Coupling

The thiadiazole ring enables palladium-catalyzed cross-coupling:

Aryl Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-thiadiazole hybrid73%

Stability and Degradation

The compound degrades under prolonged UV exposure or strong acids:

Condition Observation Half-Life
UV light (254 nm)Thiadiazole ring decomposition → H₂S release48 hrs (50% degradation)
1M HCl, 25°CFuran ring protonation → polymerization72 hrs (complete degradation)

Pharmacological Derivatization

Reactions to enhance bioactivity include:

  • Acylation : Acetic anhydride modifies the piperidine amine to improve membrane permeability .

  • Sulfonation : Chlorosulfonic acid introduces sulfonyl groups for enhanced solubility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of this compound, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves sequential coupling reactions, such as:

Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives.

Piperidine functionalization through nucleophilic substitution or amidation.

Final esterification or acetylation steps.
Optimization includes using catalysts (e.g., DCC for amide bond formation), inert atmospheres to prevent oxidation, and monitoring via TLC (Rf value tracking) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield and purity. Confirm intermediates using melting point analysis and FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

  • Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity Check
Thiadiazole formationH2SO4, reflux, 4h65-70%TLC (CH2Cl2:MeOH 9:1)
Piperidine couplingDCC, DMAP, DMF, rt80%FT-IR (N-H bend at ~1550 cm⁻¹)

Q. Which spectroscopic techniques are critical for structural validation, and how should data interpretation be approached?

  • Key Techniques :

  • 1H-NMR : Identify furan protons (δ 6.3–7.5 ppm), piperidine CH2 groups (δ 1.5–2.8 ppm), and ester COOCH2CH3 (δ 1.2–1.4 ppm for CH3; δ 4.1–4.3 ppm for CH2) .
  • FT-IR : Confirm amide (N-H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functionalities .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
    • Troubleshooting : Discrepancies in NMR integration may indicate unreacted starting material; repeat purification or adjust reaction stoichiometry.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

  • Methodology :

Grow single crystals via slow evaporation (solvent: DMSO/EtOH mixtures).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT (direct methods) .

Refine with SHELXL: Address disorder in flexible piperidine or furan moieties using PART/ISOR restraints .

  • Challenges :

  • Thermal motion : High B-factors in thiadiazole rings may require TLS parameterization.
  • Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration .

Q. What computational approaches predict the compound’s bioactivity, and how can docking results be validated experimentally?

  • Strategies :

  • Molecular Docking (AutoDock Vina) : Target enzymes like glutaminase (PDB: 3VO7). Prioritize poses with hydrogen bonds to thiadiazole N atoms and furan O .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/activity .
    • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro IC50 values from fluorescence-based glutaminase assays (see Question 5) .

Q. How should enzyme inhibition assays be designed to evaluate glutaminase targeting, and how are conflicting activity results resolved?

  • Assay Design :

Fluorescence Polarization (FP) : Use AF-488-labeled tracers (e.g., MRS5346) to measure competitive binding .

Kinetic Analysis : Monitor glutamate production (NADH-coupled assay, λ = 340 nm) with/without inhibitor .

  • Data Contradictions :

  • False negatives : Check compound solubility (use DMSO ≤1%) and stability (HPLC post-assay).

  • Non-specific binding : Include control experiments with mutated enzymes or unrelated targets (e.g., A2A adenosine receptor) .

    • Example IC50 Determination :
CompoundIC50 (µM)Assay TypeReference
CB-8390.03FP
BPTES0.10Kinetic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.